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molecular formula C9H6BrNO2 B1292719 7-bromo-1H-indole-3-carboxylic acid CAS No. 86153-25-5

7-bromo-1H-indole-3-carboxylic acid

Cat. No. B1292719
M. Wt: 240.05 g/mol
InChI Key: RMWZYIREGHRJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07838518B2

Procedure details

To a solution of 7-bromoindole (10 g, 51.0 mmol) in N,N-dimethylformamide (DMF) (100 cm3) was added trifluoroacetic anhydride (12.5 cm3, 89.6 mmol) over 5 min. The resultant solution was stirred at room temperature for 16 h. The solution was poured onto water (500 cm3) and the precipitate formed was isolated by filtration, washed with water and 4N sodium hydroxide (200 cm3) added. The suspension was heated at reflux for 1.5 h and allowed to cool before washing with diethyl ether (2×250 cm3). The aqueous layer was acidified to pH 1 with 5N hydrochloric acid and the resultant precipitate isolated by filtration, washed with water and dried over phosphorous pentoxide under reduced pressure at 60° C. for 16 h. This afforded the title compound LA) (8.94 g, 73%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[CH:7]2.FC(F)(F)[C:13]([O:15]C(=O)C(F)(F)F)=[O:14]>CN(C)C=O>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[NH:9][CH:8]=[C:7]2[C:13]([OH:15])=[O:14]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=CC=C2C=CNC12
Name
Quantity
12.5 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution was poured onto water (500 cm3)
CUSTOM
Type
CUSTOM
Details
the precipitate formed
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed with water and 4N sodium hydroxide (200 cm3)
ADDITION
Type
ADDITION
Details
added
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
before washing with diethyl ether (2×250 cm3)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=C2C(=CNC12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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